N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride
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Overview
Description
“N-(3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C13H17N3OS . It has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in the literature . The compounds are synthesized using conventional techniques and characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3-cyano substituent and an isopropyl group at the 6-position .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of compounds related to N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride and their potential antimicrobial properties. For instance, Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives and their in vitro antimicrobial activities Gad-Elkareem, Abdel-fattah, & Elneairy, 2011. Similarly, Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid Hossan, Abu-Melha, Al-Omar, & Amr, 2012.
Catalytic and Polymer Applications
Other research has expanded into areas such as catalysis and polymer synthesis. Özdemir et al. (2012) investigated a pyridine-2,6-dicarboxamide derivative's antibacterial activities and its catalytic activity in transfer hydrogenation reactions Özdemir, Dayan, Çetinkaya, & Akgül, 2012. Additionally, Yang and Lin (1994) utilized similar chemical structures for the synthesis of aromatic polyamides and polyimides, highlighting the potential for these compounds in material science Yang & Lin, 1994.
Anti-Inflammatory and Anticancer Research
Further research includes the exploration of anti-inflammatory and anticancer properties. Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate based on the reported anti-inflammatory activity of structurally related molecules Moloney, 2001. In the realm of cancer research, Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors with potential implications in cancer treatment Schroeder et al., 2009.
Nonlinear Optical and Molecular Docking Studies
Jayarajan et al. (2019) conducted experimental and computational studies, including nonlinear optical (NLO) properties and molecular docking analyses, on related compounds, indicating potential applications in material science and drug discovery Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019.
Mechanism of Action
Properties
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.ClH/c1-14(2)23-11-10-16-17(12-21)20(25-18(16)13-23)22-19(24)9-8-15-6-4-3-5-7-15;/h3-7,14H,8-11,13H2,1-2H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWPDLACSWBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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